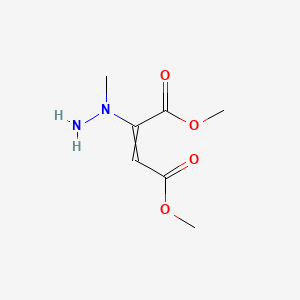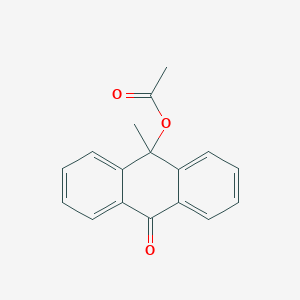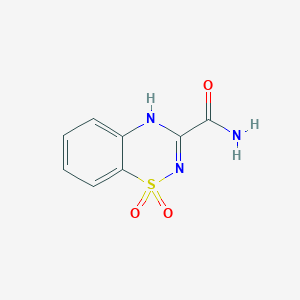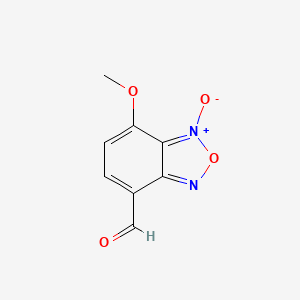
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde is a chemical compound that belongs to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-nitrophenylmethanol with methoxyamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carboxylic acid.
Reduction: Formation of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-methanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole
- 4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole 1-oxide
- 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
Uniqueness
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and aldehyde groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
61063-01-2 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
4-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-7-carbaldehyde |
InChI |
InChI=1S/C8H6N2O4/c1-13-6-3-2-5(4-11)7-8(6)10(12)14-9-7/h2-4H,1H3 |
InChI Key |
VHZFVMYWWMMDPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NO[N+](=C12)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


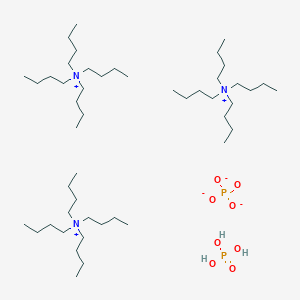
![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)




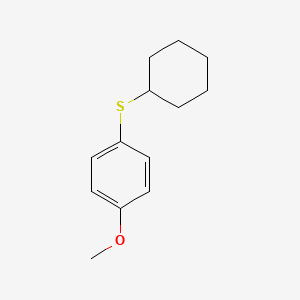

![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
